molecular formula C14H21NO2S B2738724 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide CAS No. 1795442-53-3

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide

Cat. No.: B2738724
CAS No.: 1795442-53-3
M. Wt: 267.39
InChI Key: JNDXFVLTBNPAML-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide is an organic compound that features a cyclopentylthio group and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide typically involves the following steps:

    Formation of the cyclopentylthio group: This can be achieved by reacting cyclopentylthiol with an appropriate acyl chloride under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Coupling of the two fragments: The final step involves coupling the cyclopentylthio and furan fragments using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Brominated or nitrated derivatives of the furan ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving sulfur-containing compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and cyclopentylthio group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclopentylthio)-N-(1-(furan-2-yl)propan-2-yl)acetamide: Similar structure but with the furan ring in a different position.

    2-(cyclopentylthio)-N-(1-(thiophen-3-yl)propan-2-yl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(cyclopentylthio)-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The unique combination of the cyclopentylthio group and the furan ring in 2-(cyclopentylthio)-N-(1-(furan-3-yl)propan-2-yl)acetamide may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S/c1-11(8-12-6-7-17-9-12)15-14(16)10-18-13-4-2-3-5-13/h6-7,9,11,13H,2-5,8,10H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXFVLTBNPAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CSC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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